Allo-aca, also known as the designer leptin antagonist peptide, is a synthetic compound designed to inhibit the activity of the leptin receptor. Its full sequence is H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide. This compound has garnered attention due to its potent biological activities and potential therapeutic applications, particularly in oncology and metabolic disorders.
Allo-aca is classified as a peptidomimetic compound, which means it mimics the structure and function of peptides. It is synthesized using solid-phase peptide synthesis techniques, specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The molecular formula of Allo-aca is C50H76F3N13O17, with a molecular weight of approximately 1188.21 g/mol .
The synthesis of Allo-aca primarily utilizes solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves several key steps:
The final product can be purified using high-performance liquid chromatography to ensure high purity and yield.
The molecular structure of Allo-aca features multiple amino acid residues that contribute to its biological activity. The compound's backbone consists of a sequence of amino acids with specific side chains that impart unique properties:
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to provide insights into its interactions with biological targets .
Allo-aca can undergo various chemical reactions that modify its structure or enhance its activity:
Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
Allo-aca functions primarily as an antagonist of the leptin receptor, effectively disrupting leptin signaling pathways that are often implicated in obesity and cancer proliferation. The mechanism involves:
This mechanism highlights its potential use in cancer therapies where leptin signaling contributes to tumor growth.
Allo-aca possesses several notable physical and chemical properties:
These properties are significant for its formulation into therapeutic agents.
Allo-aca has several scientific applications:
Allo-aca (TFA) is a nine-residue peptidomimetic (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂) engineered to mimic leptin's binding site III, which mediates high-affinity interaction with the leptin receptor (ObR) [4] [8]. The structural core features a hexapeptide sequence (Val-Ala-Leu-Ser-Arg-Aca) that forms critical β-sheet interactions with the cytokine homology region (CHR) of ObR [1] [9]. The allo-threonine modification at the N-terminus enhances conformational stability and resistance to proteolytic degradation, while the C-terminal 8-aminooctanoic acid (Aca) extension facilitates hydrophobic contacts with ObR's Ig-like domain [4] [7].
Surface plasmon resonance studies demonstrate exceptionally tight binding kinetics, with an association rate (kₐ) of 5 × 10⁵ M⁻¹s⁻¹ and dissociation rate (kdiss) of 1.5 × 10⁻⁴ s⁻¹, resulting in a calculated equilibrium dissociation constant (KD) of 300 pM [4]. This high-affinity interaction enables competitive displacement of native leptin, as confirmed through fluorescence polarization assays showing 94% inhibition of leptin binding at 50 nM Allo-aca (TFA) concentration [1]. Molecular dynamics simulations reveal that Allo-aca (TFA) stabilizes ObR in an inactive conformation by preventing the structural rearrangements required for JAK2 trans-activation [9].
Table 1: Structural and Binding Characteristics of Allo-aca (TFA)
Structural Feature | Functional Role | Binding Parameter | Value |
---|---|---|---|
Hexapeptide core (V-A-L-S-R) | ObR CHR domain engagement | Association rate (kₐ) | 5 × 10⁵ M⁻¹s⁻¹ |
N-terminal allo-Thr | Protease resistance | Dissociation rate (kdiss) | 1.5 × 10⁻⁴ s⁻¹ |
C-terminal Aca | Hydrophobic stabilization | Dissociation constant (KD) | 300 pM |
Glu²-Nva³ salt bridge | Conformational rigidity | % Leptin displacement (50 nM) | 94% |
Beyond competitive inhibition, Allo-aca (TFA) exhibits allosteric modulation of leptin signaling through disruption of ObR dimerization dynamics. Leptin-mediated ObR homodimerization is essential for JAK2 activation and downstream signal transduction [3] [8]. Allo-aca (TFA) binding induces an asymmetric conformation that sterically hinders the dimerization interface, as evidenced by size-exclusion chromatography showing a 90% reduction in ObR dimer formation [8]. This allosteric effect specifically targets chronic leptin signaling while preserving acute response pathways to other cytokines.
Notably, Allo-aca (TFA) demonstrates cross-talk modulation with vascular endothelial growth factor (VEGF) signaling in ocular models. In retinal endothelial cells (RF/6A), VEGF (100 ng/mL, 24h) upregulates leptin mRNA expression by 70% and protein levels by 56%, establishing a pro-angiogenic feedback loop [3] [8]. Allo-aca (TFA) at 250 nM completely abrogates this VEGF-mediated leptin induction and inhibits VEGF-induced mitogenic effects by 85% [3]. Furthermore, it reduces VEGF-stimulated chemotaxis and chemokinesis by 40% in RF/6A cells through suppression of long-term (24h) Akt and ERK1/2 activation, without affecting acute (15min) VEGF signaling [8].
Table 2: Allosteric Effects of Allo-aca (TFA) on Signaling Pathways
Signaling Pathway | VEGF/Leptin Interaction | Allo-aca (TFA) Effect | Magnitude of Inhibition |
---|---|---|---|
Leptin-VEGF feedback loop | VEGF ↑ leptin expression (mRNA) | Suppression of leptin induction | 70% reduction in RF/6A cells |
Angiogenic signaling | VEGF ↑ endothelial proliferation | Inhibition of mitogenic response | 85% reduction |
Cell migration | VEGF ↑ chemotaxis/chemokinesis | Blockade of directional migration | 40% reduction |
Kinase activation | VEGF induces chronic Akt/ERK | Selective inhibition of chronic signaling | Complete suppression at 24h |
Allo-aca (TFA) exerts profound suppression on leptin-activated JAK2/STAT3 and MAPK/AKT cascades through dual mechanisms: direct obstruction of receptor activation and disruption of signal amplification loops. In breast cancer models (MCF-7 and MDA-MB-231 cells), Allo-aca (TFA) inhibits leptin-induced (100 ng/mL) proliferation with IC₅₀ values of 200 pM and 50 pM, respectively [1] [6]. This potency correlates with dephosphorylation of JAK2 (Tyr1007/1008) within 15 minutes and subsequent reduction in STAT3 (Tyr705) nuclear translocation [5].
The compound simultaneously disrupts the MAPK/AKT amplification cascade by blocking leptin-mediated phosphorylation of ERK1/2 (Thr202/Tyr204) by 80% and AKT (Ser473) by 75% at 250 nM concentration [5] [8]. This dual-pathway inhibition translates to downstream transcriptional effects, including 60% reduction in cyclin D1 expression and 45% decrease in VEGF promoter activity [5]. In orthotopic MDA-MB-231 xenografts, daily subcutaneous administration (1 mg/kg) extends survival from 15.4 days (untreated) to 28.1 days by suppressing phospho-STAT3 positive tumor cells by 70% and reducing tumor microvessel density by 65% [1] [6].
Importantly, Allo-aca (TFA) demonstrates pathway selectivity by not affecting EGF or IGF-1 receptor activation, confirming its specific targeting of ObR-dependent signaling networks [5]. The inhibition extends to metabolic reprogramming effects, reversing leptin-induced upregulation of glycolytic enzymes (HK2, LDHA) and estrogen metabolic enzymes (CYP1B1) that promote DNA adduct formation in breast cancer cells [9].
Table 3: Downstream Signaling Effects of Allo-aca (TFA)
Signaling Pathway | Key Molecular Targets | In Vitro Effect | In Vivo Consequence |
---|---|---|---|
JAK2/STAT3 cascade | pJAK2 (Tyr1007/1008), pSTAT3 (Tyr705) | IC₅₀: 50-200 pM in breast cancer cells | 70% reduction in pSTAT3+ tumor cells |
MAPK/AKT cascade | pERK1/2 (Thr202/Tyr204), pAKT (Ser473) | 75-80% phosphorylation inhibition | 65% reduction in tumor angiogenesis |
Metabolic reprogramming | HK2, LDHA, CYP1B1 | Reversal of leptin-induced enzyme expression | Reduced estrogen-DNA adduct formation |
Transcriptional regulation | Cyclin D1, VEGF promoter | 45-60% reduction in expression | Extended survival in xenograft models |
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3